REACTION_CXSMILES
|
[NH:1]([CH:8]1[CH2:13][C:12](=[O:14])[NH:11][C:9]1=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C1(C)C=CC=CC=1.O=[Mn]=O>[NH:1]([C:8]1[C:9](=[O:10])[N:11]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:12](=[O:14])[CH:13]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
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1.98 g
|
Type
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reactant
|
Smiles
|
N(C1=CC=CC=C1)C1C(=O)NC(C1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The mixture is filtered
|
Type
|
TEMPERATURE
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Details
|
while hot, and the resulting solid is heated in another 50 mL of boiling toluene
|
Type
|
FILTRATION
|
Details
|
filtered again while hot
|
Type
|
TEMPERATURE
|
Details
|
Cooling the combined toluene filtrates
|
Name
|
|
Type
|
product
|
Smiles
|
N(C1=CC=CC=C1)C1=CC(=O)N(C1=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 450 mg | |
YIELD: CALCULATEDPERCENTYIELD | 45.4% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |